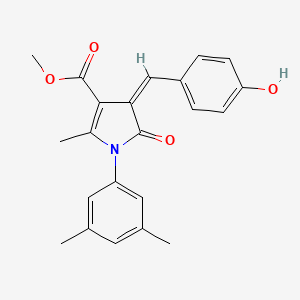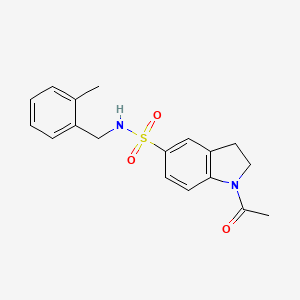
1-(3-chlorobenzoyl)-4-(4-methylbenzyl)piperazine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chlorobenzoyl)-4-(4-methylbenzyl)piperazine oxalate, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has been extensively studied for its pharmacological properties. TFMPP is commonly used in laboratory experiments to study its effects on the central nervous system.
Mecanismo De Acción
1-(3-chlorobenzoyl)-4-(4-methylbenzyl)piperazine oxalate acts as a partial agonist at the 5-HT2A and 5-HT2C receptors. It binds to these receptors and activates them, leading to an increase in the release of serotonin in the brain. This increase in serotonin levels is responsible for the hallucinogenic effects of 1-(3-chlorobenzoyl)-4-(4-methylbenzyl)piperazine oxalate.
Biochemical and Physiological Effects:
1-(3-chlorobenzoyl)-4-(4-methylbenzyl)piperazine oxalate has been shown to induce a range of biochemical and physiological effects in animal models. These include changes in heart rate, blood pressure, body temperature, and respiration rate. 1-(3-chlorobenzoyl)-4-(4-methylbenzyl)piperazine oxalate has also been shown to alter the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(3-chlorobenzoyl)-4-(4-methylbenzyl)piperazine oxalate in laboratory experiments is its well-established synthesis method. 1-(3-chlorobenzoyl)-4-(4-methylbenzyl)piperazine oxalate is also relatively inexpensive and readily available. However, one of the main limitations of using 1-(3-chlorobenzoyl)-4-(4-methylbenzyl)piperazine oxalate is its potential for inducing hallucinogenic effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 1-(3-chlorobenzoyl)-4-(4-methylbenzyl)piperazine oxalate. One area of interest is the development of more selective agonists for the 5-HT2A and 5-HT2C receptors, which could provide a more targeted approach for studying the effects of serotonin on the central nervous system. Another area of interest is the potential therapeutic applications of 1-(3-chlorobenzoyl)-4-(4-methylbenzyl)piperazine oxalate, particularly for the treatment of mood disorders such as depression and anxiety. Finally, there is a need for further research on the long-term effects of 1-(3-chlorobenzoyl)-4-(4-methylbenzyl)piperazine oxalate on the brain and behavior, particularly with regard to its potential for inducing hallucinogenic effects.
Métodos De Síntesis
1-(3-chlorobenzoyl)-4-(4-methylbenzyl)piperazine oxalate is synthesized by reacting 1-(3-chlorobenzoyl)piperazine with 4-methylbenzylamine in the presence of a catalyst. The resulting compound is then treated with oxalic acid to form the oxalate salt of 1-(3-chlorobenzoyl)-4-(4-methylbenzyl)piperazine oxalate. The synthesis of 1-(3-chlorobenzoyl)-4-(4-methylbenzyl)piperazine oxalate is well-established and has been extensively studied in the literature.
Aplicaciones Científicas De Investigación
1-(3-chlorobenzoyl)-4-(4-methylbenzyl)piperazine oxalate has been extensively studied for its effects on the central nervous system. It is known to act as a serotonin receptor agonist, specifically targeting the 5-HT2A and 5-HT2C receptors. 1-(3-chlorobenzoyl)-4-(4-methylbenzyl)piperazine oxalate has been shown to induce hallucinogenic effects and alter mood and behavior in animal models.
Propiedades
IUPAC Name |
(3-chlorophenyl)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O.C2H2O4/c1-15-5-7-16(8-6-15)14-21-9-11-22(12-10-21)19(23)17-3-2-4-18(20)13-17;3-1(4)2(5)6/h2-8,13H,9-12,14H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMHCYMSVFVVKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclopentyl-1-ethyl-3-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1H-pyrazole-5-carboxamide](/img/structure/B5132935.png)
![methyl 4-{methyl[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]amino}-4-oxobutanoate](/img/structure/B5132942.png)

![N-(3-pyridinylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5132964.png)
![4-{2-[5-(2,4-dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-N,N-diethylbenzenesulfonamide](/img/structure/B5132976.png)


![[4-({[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)phenyl]acetic acid](/img/structure/B5132992.png)
![2-(benzylamino)-3-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5132993.png)
![1-[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-3-(4-chlorophenoxy)-2-propanol hydrochloride](/img/structure/B5133000.png)


![N-(2-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}ethyl)-N'-(4-chlorophenyl)urea](/img/structure/B5133028.png)